1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by a cyclobutene ring substituted with carboxylic acid and methyl ester groups, making it a versatile molecule in organic synthesis and various industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the cyclobutene ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester group, forming amides or other esters
Wissenschaftliche Forschungsanwendungen
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) can be compared with other cyclobutene derivatives:
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,propylester: Contains a propyl ester group, leading to different physical and chemical properties.
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,butylester: Features a butyl ester group, which may affect its reactivity and applications
These comparisons highlight the uniqueness of 1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) in terms of its specific ester group and its resulting properties and applications.
Eigenschaften
Molekularformel |
C8H12O2 |
---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
methyl (3S,4S)-3,4-dimethylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5-4-7(6(5)2)8(9)10-3/h4-6H,1-3H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
FTLVSCMZYSKIHQ-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1C=C([C@H]1C)C(=O)OC |
Kanonische SMILES |
CC1C=C(C1C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.